7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane is a spirocyclic compound with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.13 g/mol . This compound features a unique spirocyclic structure, which consists of a nitrogen atom and two oxygen atoms within an eight-membered ring system. The presence of two phenyl groups attached to the spiro center adds to its structural complexity and potential reactivity .
Preparation Methods
The synthesis of 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing both nitrogen and oxygen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The phenyl groups and other functional groups in the compound can participate in substitution reactions, where one group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution and addition reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows the compound to fit into specific binding sites on target molecules, potentially modulating their activity . The nitrogen and oxygen atoms within the ring system can participate in hydrogen bonding and other interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
This compound derivatives: These compounds have similar structures but differ in the substituents attached to the spiro center.
Spirocyclic amines: Compounds with similar spirocyclic structures but different functional groups, such as spirocyclic amines, can be compared to highlight the unique properties of this compound.
Properties
IUPAC Name |
7,7-diphenyl-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)13-20-16(18-17)11-19-12-16/h1-10,18H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZQPOIWVNPTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)NC(CO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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